Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate
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Overview
Description
Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate is a compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . The reaction conditions often include the use of palladium catalysts and base in an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted naphthyridines .
Scientific Research Applications
Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 1,5-naphthyridines
- 1,8-naphthyridines
- 2,7-naphthyridines
Uniqueness
Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7ClN2O3 |
---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3 |
InChI Key |
GOPCCCKRYAPQIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Cl)O |
Origin of Product |
United States |
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